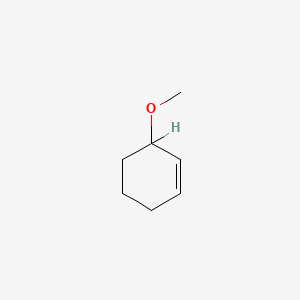

3-Methoxycyclohexene

Description

Historical Trajectories and Milestones in 3-Methoxycyclohexene Investigations

The exploration of this compound and its derivatives has a rich history, with early investigations focusing on its reactivity and the stereochemical outcomes of its transformations. Key milestones in the study of this compound have often been intertwined with the development of new synthetic methodologies and analytical techniques.

One of the foundational methods for the formation of the ether linkage present in this compound is the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, involving the reaction of an alkoxide with a primary alkyl halide, laid the groundwork for the synthesis of a wide array of ethers, including cyclic variants. wikipedia.org

In the mid-20th century, significant research was directed towards understanding the stereochemistry of reactions involving substituted cyclohexenes. Studies on the reaction of this compound with reagents like N-chlorosuccinimide and water provided valuable insights into the formation of chlorohydrins. researchgate.netcdnsciencepub.com These investigations were crucial in elucidating the stereoselectivity of electrophilic additions to the double bond and the influence of the methoxy (B1213986) group on the regiochemical outcome. For instance, the reaction of trans-3-methoxycyclohexene oxide with ethereal hydrogen chloride was found to yield specific chlorohydrin isomers, demonstrating the regio- and stereospecificity of the ring-opening reaction. researchgate.net

The development of nuclear magnetic resonance (NMR) spectroscopy provided a powerful tool for the structural elucidation of the products derived from this compound. Early applications of proton NMR were instrumental in determining the structure and configuration of this compound oxides. Further advancements, particularly the use of 13C NMR spectroscopy at low temperatures, allowed for detailed conformational analysis of vicinally disubstituted cyclohexanes derived from this compound, such as its corresponding halohydrins and their acetates.

Later research in the 1990s and beyond saw the use of this compound in more complex synthetic endeavors. For example, it has been utilized as a starting material in the synthesis of various natural products and their analogues. The hydroboration of this compound derivatives has been a key step in the stereocontrolled synthesis of the cyclohexyl fragment of rapamycin, a potent immunosuppressant. soton.ac.uk

Conceptual Significance of this compound as a Core Synthetic Synthon

In the realm of organic synthesis, the concept of retrosynthetic analysis is a powerful strategy for designing the synthesis of complex target molecules. This approach involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections. The idealized, charged fragments resulting from these disconnections are termed "synthons." smolecule.com this compound serves as a valuable synthon, providing a six-membered carbocyclic framework with latent functionality that can be strategically unveiled during a synthetic sequence.

The utility of this compound as a synthon stems from the reactivity of its enol ether moiety. The double bond can participate in a variety of addition reactions, while the methoxy group can act as a directing group and can be cleaved under specific conditions to reveal a ketone or other functional groups. This latent ketone functionality is a key aspect of its role as a synthon.

A notable example of this compound's application as a synthon is in the synthesis of polyhydroxylated cyclohexanes, such as quercitols. In the synthesis of gala-quercitol, 1,2-dibromocyclohexane (B1204518) is treated with sodium methoxide (B1231860) to yield this compound as a major product, which then undergoes further transformations. thieme-connect.com This demonstrates how the this compound unit can be installed early in a synthesis and carried through several steps before its functionality is manipulated.

Furthermore, the stereoselective reactions of this compound and its derivatives are of paramount importance. The ability to control the stereochemistry of additions to the double bond allows for the construction of specific diastereomers, which is crucial in the total synthesis of natural products where precise stereochemical control is required. For instance, three-component coupling reactions involving 1-methoxycyclohexene (B1584985) (an isomer of this compound) have been shown to proceed with high stereoselectivity, enabling the construction of quaternary carbon centers. nih.gov

The strategic use of this compound and related enol ethers as synthons has been demonstrated in the synthesis of various complex natural products. The ability to introduce the methoxycyclohexene core and then elaborate it into more complex structures highlights its significance as a versatile building block in the synthetic chemist's toolbox.

Data Tables

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | spectrabase.com |

| Molecular Weight | 112.17 g/mol | spectrabase.com |

| Appearance | Colorless to Almost colorless clear liquid | |

| Boiling Point | 133 °C | |

| Refractive Index | 1.46 | |

| ¹³C NMR (CDCl₃, δ in ppm) | 19.3, 24.9, 28.6, 55.4, 76.5, 126.9, 130.4 | spectrabase.com |

| Infrared (IR) Spectrum (cm⁻¹) | 3020, 2930, 1650, 1450, 1100, 730 | spectrabase.com |

| Mass Spectrum (m/z) | 112 (M+), 97, 81, 79, 67, 53 | spectrabase.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDKFTKUXADLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2699-13-0 | |

| Record name | 1-Cyclohexene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002699130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxycyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxycyclohexene and Its Functionalized Derivatives

Strategic Routes for the Preparation of 3-Methoxycyclohexene

The construction of the this compound scaffold can be achieved through several distinct synthetic strategies, each with its own advantages and applications. These methods include alkylation-based approaches, elimination reactions, and gas-phase syntheses.

Alkylation-Based Synthetic Approaches to this compound

Alkylation reactions represent a common and effective method for the synthesis of this compound. One prevalent approach involves the alkylation of a cyclohexene (B86901) precursor with a methanol (B129727) source in the presence of an acid catalyst. smolecule.com This process introduces the methoxy (B1213986) group at the allylic position of the cyclohexene ring.

Another notable alkylation strategy involves the reaction of vinyl iodides with methanol. For instance, the irradiation of a solution of a vinyl iodide in methanol can lead to the formation of the corresponding methoxy derivative. universiteitleiden.nl This photochemical method provides an alternative route to access methoxy-substituted cyclic compounds.

Intermolecular hydroaminoalkylation reactions have also been explored for the functionalization of cyclohexene derivatives. While reactions with N-methylaniline and substituted cyclohexenes like 3-methylcyclohexene (B1581247) have been shown to yield hydroaminoalkylation products, they often result in the formation of multiple inseparable regio- and diastereomers. rsc.org

Elimination Reactions as a Route to this compound Synthesis

Elimination reactions provide a powerful tool for the formation of the double bond in this compound from suitably functionalized cyclohexane (B81311) precursors. These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms. The synthesis of this compound can be accomplished through elimination reactions starting from precursors such as alcohols or halides under basic conditions. smolecule.com

The pyrolysis of certain selenoxides can also yield cyclohexene derivatives. For example, the pyrolysis of cyclohexyl phenyl selenoxide at high temperatures has been shown to produce cyclohexene and this compound. core.ac.uk This method highlights the utility of organoselenium chemistry in the synthesis of unsaturated cyclic ethers.

Furthermore, complex base-promoted 1,2-elimination reactions have been studied extensively, with this compound being a subject of such investigations. tdl.org These reactions often employ strong bases to facilitate the elimination process and can be influenced by factors such as the nature of the base and the substrate.

Gas-Phase Synthetic Pathways for this compound Formation

Gas-phase reactions offer a unique environment for the synthesis of this compound, often leading to high-purity products. smolecule.com Research has demonstrated that specific elimination pathways in the gas phase can be utilized to generate this compound. smolecule.comumn.edu The regiochemistry of the gas-phase elimination reaction of this compound has been a subject of study, providing insights into the factors that control the formation of the double bond. acs.orgacs.org

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective methods for the synthesis of functionalized this compound derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. libretexts.orgtaylorandfrancis.com

Diastereoselective Control in this compound Transformations

Achieving diastereoselective control is crucial when introducing new stereocenters into molecules that already contain one or more chiral centers. In the context of this compound derivatives, various reactions have been shown to proceed with high levels of diastereoselectivity.

For example, the reaction of this compound with N-chlorosuccinimide and water has been reported to produce a mixture of chlorohydrin diastereomers. researchgate.net Similarly, the treatment of trans-3-methoxycyclohexene oxide with ethereal hydrogen chloride yields a specific chlorohydrin diastereomer. researchgate.netcdnsciencepub.com The nucleophilic scission of cis- and trans-3-methoxycyclohexene oxides with various reagents also demonstrates diastereoselectivity. cdnsciencepub.com

Diels-Alder reactions involving dienes with a methoxy substituent have been shown to proceed with high π-facial diastereoselectivity, leading to the formation of specific cycloadducts. lookchem.com Additionally, visible-light-enabled [4 + 2] cycloadditions have been developed for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives, showcasing excellent diastereoselectivities. rsc.org

Enantiomeric Excess Strategies for this compound Analogues

The synthesis of enantiomerically pure or enriched compounds is a significant goal in modern organic synthesis. numberanalytics.com Enantiomeric excess (ee) is a measure of this purity and is crucial for the development of chiral drugs and other bioactive molecules. taylorandfrancis.comgoogle.com

Several strategies have been developed for the enantioselective synthesis of molecules, many of which are applicable to the synthesis of this compound analogues. numberanalytics.com These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. libretexts.org For example, N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been used for the enantioselective synthesis of disubstituted cyclopentanones. nih.gov

Heck carbonylation reactions have been developed for the enantioselective synthesis of quaternary 3,4-dihydroisoquinolinones, which are analogues of some biologically active compounds. rsc.org Furthermore, the enantioselective synthesis of substituted dihydropyrans has been achieved through radical cyclization reactions. rsc.org The principles of enantioselective synthesis are broadly applicable and can be adapted to create chiral this compound derivatives with high enantiomeric excess. mst.edu

Data Tables

Table 1: Synthetic Routes to this compound

| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Reference(s) |

| Alkylation | Cyclohexene, Methanol | Acid catalyst | smolecule.com |

| Alkylation | Vinyl iodide, Methanol | Irradiation (248 nm) | universiteitleiden.nl |

| Elimination | Substituted Cyclohexane (alcohol or halide) | Basic conditions | smolecule.com |

| Elimination | Cyclohexyl phenyl selenoxide | Pyrolysis (200-220°C) | core.ac.uk |

| Gas-Phase Elimination | This compound precursor | Gas-phase reaction | smolecule.comumn.eduacs.org |

Table 2: Stereoselective Reactions of this compound Derivatives

| Reaction Type | Reactant(s) | Product Type | Key Observation | Reference(s) |

| Chlorohydrin Formation | This compound, N-chlorosuccinimide, H₂O | Chlorohydrin diastereomers | Formation of a mixture of diastereomers | researchgate.net |

| Epoxide Opening | trans-3-Methoxycyclohexene oxide, HCl | Chlorohydrin | Formation of a specific diastereomer | researchgate.netcdnsciencepub.com |

| Diels-Alder | Methoxy-substituted diene, Dienophile | Cycloadduct | High π-facial diastereoselectivity | lookchem.com |

| [4+2] Cycloaddition | Benzocyclobutylamine, Vinylketone | Cyclohexylamine derivative | Excellent diastereoselectivity | rsc.org |

Implementation of Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable compounds like this compound and its derivatives. Green chemistry principles, which focus on reducing waste, minimizing hazardous substances, and improving energy efficiency, are being actively applied to traditional synthetic methodologies. This section explores the implementation of these principles through advanced catalytic strategies and the adoption of environmentally benign reaction media.

Catalysis in Sustainable this compound Production

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and selectivity, often under milder conditions than stoichiometric methods. In the context of this compound, catalytic hydrogenation of anisole (B1667542), a renewable feedstock derivable from lignin, has emerged as a promising sustainable production route. researchgate.netnih.gov This process typically involves the partial hydrogenation of the anisole aromatic ring.

Various heterogeneous catalysts, including those based on palladium (Pd), nickel (Ni), and rhodium (Rh), have been investigated for this transformation. The choice of catalyst and reaction conditions significantly influences the product distribution, which often includes methoxycyclohexane (the fully hydrogenated product), cyclohexanone (B45756), cyclohexanol (B46403), and the desired intermediate, this compound (or its isomer 1-methoxycyclohexene). researchgate.netd-nb.info

For instance, studies on the hydrodeoxygenation (HDO) of anisole have shown that specific catalyst formulations can favor the formation of the partially hydrogenated methoxycyclohexene intermediate. A 5% Pd/α-MoC catalyst, for example, yielded methoxycyclohexane as the main product with approximately 50% selectivity at 160 °C. mdpi.com In contrast, a lower palladium loading (1% Pd/α-MoC) on the same support favored the direct deoxygenation route to produce benzene (B151609) with 96% selectivity. mdpi.com

Nickel-based catalysts also demonstrate high activity. A Ni(36)-SiO₂ catalyst achieved 99% anisole conversion at 250 °C, yielding 43% methoxycyclohexane alongside cyclohexanol (37%) and cyclohexane (13%). mdpi.com The reaction pathway involves the initial hydrogenation of the aromatic ring, with subsequent reactions leading to other products. mdpi.com Bimetallic catalysts, such as Ni-Co systems, have also been explored to tune selectivity, with a Ni₅Co₅-AC catalyst showing complete conversion of anisole, primarily to cyclohexanol, indicating that methoxycyclohexane is a reactive intermediate in that system. rsc.org

The reaction conditions, including temperature and hydrogen pressure, are critical variables. Research on a 3 wt% Ni/Ti₀.₅₀Zr₀.₅₀O₂ catalyst showed that at 230 °C and 40 bar H₂, anisole could be completely converted, with cyclohexane being the major final product, implying the formation and subsequent reaction of methoxycyclohexane. rsc.org Similarly, rhodium-on-silica catalysts have been used, converting anisole into a mixture of methoxycyclohexane, cyclohexanol, and cyclohexane at temperatures around 50 °C and 3 barg H₂ pressure. d-nb.info

The following table summarizes findings from various catalytic systems for the hydrogenation of anisole, where methoxycyclohexene is a key intermediate or product.

Table 1: Catalytic Hydrogenation of Anisole to Methoxycyclohexane and Other Products

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Selectivity to Methoxycyclohexane (%) | Other Major Products | Reference(s) |

|---|---|---|---|---|---|---|

| 5%Pd/α-MoC | Anisole | 160 | - | ~50 | Benzene (~30-40%), Cyclohexane (~9%) | mdpi.com |

| Ni(36)-SiO₂ | Anisole | 250 | - | 43 | Cyclohexanol (37%), Cyclohexane (13%) | mdpi.com |

| Ni(36)Cu(14)-SiO₂ | Anisole | 250 | - | 48 | Cyclohexanol (10%), Cyclohexane (3%) | mdpi.com |

| Rh/silica | Anisole | 50 | 3 | High | Cyclohexanol, Cyclohexane | d-nb.info |

| Pt/Al-SBA-15 | Anisole | 200 | 20 | ~90 | Cyclohexane | ucl.ac.uk |

| Ni₅Co₅-AC | Anisole | 180 | 50 | - (Intermediate) | Cyclohexanol (95%) | rsc.org |

These catalytic approaches highlight a sustainable pathway from biomass-derived aromatics to cyclohexene derivatives. By carefully tuning the catalyst's metal and support, as well as reaction parameters, it is possible to direct the synthesis towards this compound or its subsequent value-added products.

Solvent-Free and Aqueous Medium Reaction Systems for this compound

Adhering to green chemistry principles involves minimizing or eliminating the use of hazardous organic solvents. acs.org Research into the synthesis of this compound and its derivatives has explored the use of water as a reaction medium and, in some cases, solvent-free conditions.

The palladium-catalyzed hydrogenation of anisole, as discussed previously, can be effectively performed in an aqueous medium. The use of water is not only environmentally benign but also essential for certain reaction outcomes. For example, when the reaction is carried out with a Pd/C catalyst in water, cyclohexanone is produced alongside cyclohexyl methyl ether and cyclohexanol, with 1-methoxycyclohexene (B1584985) proposed as a key intermediate that undergoes hydrolysis. nih.gov In contrast, performing the same reaction in organic solvents like n-hexane or ethanol (B145695) yields only the fully hydrogenated cyclohexyl methyl ether. nih.gov This demonstrates the critical role of water in directing the reaction pathway towards different functionalized products. A hydrotalcite-supported Pd single-atom catalyst in water has been reported to afford over 99.9% yield of cyclohexanones from various aromatics, a process that proceeds via the methoxycyclohexene intermediate. researchgate.net

The synthesis of functionalized this compound derivatives has also been achieved in aqueous systems. The reaction of 1-methoxycyclohexene-2 with N-bromosuccinimide in an aqueous medium yields a mixture of stereoisomeric bromohydrins. cdnsciencepub.comresearchgate.net These bromohydrins are valuable functionalized derivatives that can be converted into other compounds, such as epoxides, upon treatment with an aqueous base. cdnsciencepub.comresearchgate.net This method provides a direct route to functionalized cyclohexene rings in an environmentally preferable solvent.

Electrochemical methods offer another green alternative. The anodic oxidation of cyclohexene in a methanol solution can produce this compound with high selectivity. capes.gov.br Notably, an equimolar mixture of cyclohexene and methanol in tetrahydrofuran (B95107) resulted in an 80% yield of this compound, minimizing the use of excess solvent. capes.gov.br This anodic allylic substitution has been extended to use water as the nucleophile, opening a direct electrochemical route to hydroxylated cyclohexene derivatives in an aqueous environment. capes.gov.br

While completely solvent-free synthesis of this compound is not widely documented, the principles are being applied to the synthesis of other functionalized derivatives. researchgate.netrsc.orgmdpi.com The electrochemical approach and reactions using water as a co-reactant rather than just a bulk solvent represent significant steps toward minimizing solvent waste in the production and functionalization of this compound. nih.govcapes.gov.br

Table 2: Synthesis of this compound and its Derivatives in Green Media

| Method | Reactant(s) | Medium | Catalyst/Reagent | Product(s) | Yield/Selectivity | Reference(s) |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Anisole, H₂ | Water | Pd/CHT-800 | Cyclohexanone (via methoxycyclohexene intermediate) | >99.9% | researchgate.net |

| Halohydrin Formation | 1-Methoxycyclohexene-2 | Aqueous | N-Bromosuccinimide | Stereoisomeric bromohydrins | - | cdnsciencepub.comresearchgate.net |

| Anodic Oxidation | Cyclohexene, Methanol | Tetrahydrofuran | - | This compound | 80% | capes.gov.br |

| Anodic Oxidation | Cyclohexene | Water | - | Hydroxylated cyclohexene derivatives | - | capes.gov.br |

Reactivity Profiles and Mechanistic Investigations of 3 Methoxycyclohexene Transformations

Electrophilic Reactivity of 3-Methoxycyclohexene

The presence of both a double bond and a methoxy (B1213986) group in this compound gives rise to a rich and complex electrophilic reactivity profile. The double bond is susceptible to attack by electrophiles, while the methoxy group can influence the reaction's regioselectivity and stereoselectivity through electronic and steric effects.

Addition Reactions Across the Cyclohexene (B86901) Double Bond

Electrophilic addition reactions to the double bond of this compound have been a subject of detailed study to understand the directing effects of the allylic methoxy group.

The stereochemistry of electrophilic additions to alkenes is often dictated by the mechanism of the reaction. For instance, reactions proceeding through a bridged halonium ion intermediate typically result in anti-addition. In the context of this compound, the stereochemical outcome is influenced by the interplay of the electrophile and the existing stereocenter at C-3.

The reaction of this compound with sources of electrophilic halogens and with hydrogen halides provides insight into the addition pathways. For example, the reaction with N-chlorosuccinimide in water does not lead to a single product but rather a mixture of chlorohydrins. This indicates a complex reaction pathway where both the chlorine and hydroxyl groups add across the double bond. researchgate.net

One study identified three primary chlorohydrin products from the reaction of this compound with N-chlorosuccinimide and water: dl-1β-chloro-2α-hydroxy-3α-methoxycyclohexane, dl-2β-chloro-1α-hydroxy-3α-methoxycyclohexane, and dl-2α-chloro-1β-hydroxy-3α-methoxycyclohexene. researchgate.net The formation of these different isomers highlights the intricate nature of the addition process.

In another investigation, the reaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide resulted in a mixture of stereoisomeric bromohydrins. researchgate.net These bromohydrins could then be converted to their corresponding epoxides. researchgate.net

Regioselectivity in electrophilic additions is governed by the stability of the intermediate carbocation, a principle often summarized by Markovnikov's rule. lumenlearning.comlibretexts.org In the case of this compound, the methoxy group exerts a significant electronic influence. The addition of HCl to 1-methoxycyclohexene (B1584985), a related compound, exclusively yields 1-chloro-1-methoxycyclohexane due to the resonance stabilization of the carbocation intermediate by the methoxy group. vaia.com

For this compound, the reaction with N-chlorosuccinimide and water yields a mixture of regioisomers, indicating that the directing effect of the methoxy group is more nuanced. The approximate ratio of the three chlorohydrin products was found to be 10:38:50, suggesting that while there is some preference, the reaction is not completely regioselective under these conditions. researchgate.net

Investigations of Halogenation and Hydrohalogenation Pathways

Ring-Opening Reactions of Stereoisomeric this compound Oxides

The epoxides derived from this compound, specifically the cis- and trans-3-methoxycyclohexene oxides, serve as valuable intermediates for further functionalization. Their ring-opening reactions, particularly under acidic conditions, reveal important details about reaction mechanisms.

The acid-catalyzed ring-opening of epoxides generally proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack on one of the epoxide carbons. vaia.comlibretexts.orglibretexts.org The regioselectivity of this attack is dependent on the substitution pattern of the epoxide and the reaction conditions.

In the case of the stereoisomeric this compound oxides, the mode of scission has been examined with various nucleophiles under acidic conditions. cdnsciencepub.com For the trans-3-methoxycyclohexene oxide, treatment with ethereal hydrogen chloride gives dl-1α-chloro-2β-hydroxy-3α-methoxycyclohexane. researchgate.net The cis-oxide, under the same conditions, yields dl-1β-chloro-2α-hydroxy-3α-methoxycyclohexane. researchgate.net This demonstrates that the nucleophile attacks the carbon atom remote from the methoxy group (position-1). researchgate.net

A more detailed investigation using various nucleophiles (HCl, HBr, ammonia, acetic acid, and methanol) confirmed that the opening of the cis-oxide occurs exclusively by attack at position-1. cdnsciencepub.com However, the trans-oxide showed a minor product (approximately 10%) resulting from an attack at position-2. cdnsciencepub.com This difference in reactivity is attributed to the interplay of the inductive effect of the methoxy group and steric factors in the transition states. cdnsciencepub.com

The table below summarizes the products from the acid-catalyzed ring-opening of cis- and trans-3-methoxycyclohexene oxides with hydrogen chloride.

| Starting Epoxide | Reagent | Major Product | Minor Product (from attack at C-2) |

| cis-3-Methoxycyclohexene oxide | HCl | dl-1β-chloro-2α-hydroxy-3α-methoxycyclohexane | None detected |

| trans-3-Methoxycyclohexene oxide | HCl | dl-1α-chloro-2β-hydroxy-3α-methoxycyclohexane | ~10% |

Data sourced from multiple studies. researchgate.netcdnsciencepub.com

Nucleophile-Induced Ring-Opening Pathways

The epoxide derivatives of this compound, namely the cis- and trans-3-methoxycyclohexene oxides, provide a rich platform for studying nucleophilic ring-opening reactions. The regioselectivity of these reactions—whether the nucleophile attacks the carbon atom adjacent to the methoxy group (C1) or the more distant carbon (C2)—is highly dependent on the stereochemistry of the epoxide and the nature of the nucleophile.

Studies have shown that the scission of cis- and trans-3-methoxycyclohexene oxides with a variety of nucleophiles, including hydrogen chloride, hydrogen bromide, ammonia, acetic acid, and methanol (B129727), yields a range of substituted cyclohexanols. cdnsciencepub.com A key finding is that the opening of the trans-oxide with these nucleophiles results in approximately 10% of the product formed by attack at the C2 position. In stark contrast, the ring-opening of the cis-oxide proceeds with exclusive attack at the C1 position. cdnsciencepub.com

For instance, the reaction of DL-cis-3-methoxycyclohexene oxide with anhydrous methanol in the presence of an acid catalyst yields exclusively DL-(1α/2α,3α)-1,3-dimethoxy-2-hydroxycyclohexane. cdnsciencepub.com This indicates a specific pathway where the nucleophile (methanol) attacks the carbon atom bearing the original methoxy group's influence. The product distribution remains relatively constant regardless of the strength or size of the nucleophile, or whether the reaction medium is acidic or basic. cdnsciencepub.com

The table below summarizes the product distribution from the nucleophilic scission of the stereoisomeric this compound oxides.

Product Distribution from Nucleophilic Scission of this compound Oxides

| Epoxide Isomer | Nucleophile | Attack Position | Product(s) |

|---|---|---|---|

| trans | HCl, HBr, NH₃, Acetic Acid, Methanol | ~90% at C1, ~10% at C2 | Mixture of 1- and 2-substituted isomers |

This table is based on findings from the study of nucleophilic scission of this compound oxides, which indicates a distinct difference in reactivity between the cis and trans isomers. cdnsciencepub.com

Conformational Effects on Oxide Scission

The regioselectivity observed in the ring-opening of this compound oxides is not merely governed by electronic or simple steric effects, but is significantly influenced by conformational factors within the transition state. researchgate.netcdnsciencepub.com The geometry of the transition state, which is thought to resemble a distorted twist conformation, plays a crucial role in determining the site of nucleophilic attack. arkat-usa.org

For the epoxide ring to open, the nucleophile typically attacks from the backside of the C-O bond, leading to a trans-diaxial arrangement of the incoming nucleophile and the departing oxygen in the initial product. chemtube3d.com The stability of the required chair or twist-boat conformations in the transition state dictates the reaction pathway. cdnsciencepub.com

In the case of cis-3-methoxycyclohexene oxide, a transition state leading to a diaxial product from attack at C1 is conformationally favored. Conversely, attack at C2 would lead to a higher-energy transition state. For the trans-isomer, the energy difference between the transition states for attack at C1 and C2 is smaller, allowing for the formation of a minor product from C2 attack. cdnsciencepub.com This highlights that conformational effects are a determining factor in the reaction's outcome. researchgate.net Detailed analysis allows for the dissection of these conformational influences from the inductive effects of the methoxy group. cdnsciencepub.com These conformational preferences have been deduced by comparing the product ratios from the cleavage of these epoxides with those from the analogous cyclopentane (B165970) system. cdnsciencepub.com

Nucleophilic Reactivity Involving this compound

The double bond in this compound allows it to act as a nucleophile in electrophilic addition reactions. The presence of the methoxy group influences the regioselectivity of these additions.

A characteristic reaction is the formation of chlorohydrins by reacting this compound with N-chlorosuccinimide and water. cdnsciencepub.com This reaction proceeds via a cyclic chloronium ion intermediate. The subsequent attack by a water molecule occurs regioselectively, influenced by the electronic effect of the methoxy group. The polar effect of the methoxy group typically directs the nucleophile to attack the carbon atom that can better stabilize a partial positive charge in the transition state. cdnsciencepub.com This leads predominantly to the formation of 2-chloro-1-hydroxy-3-methoxycyclohexane isomers rather than the 1-chloro-2-hydroxy isomers that are the main products from the epoxide ring-opening with hydrogen chloride. cdnsciencepub.com This difference in product outcome underscores the distinct mechanisms of electrophilic addition to the alkene versus nucleophilic opening of the corresponding epoxide.

Detailed Mechanistic Studies of Elimination Reactions of this compound Precursors

The synthesis of this compound often involves elimination reactions from suitably substituted cyclohexane (B81311) precursors. The mechanism of these eliminations can vary significantly depending on the reaction conditions, the nature of the base, and the structure of the substrate.

Base-Promoted Gas-Phase Elimination Reactions

Gas-phase elimination reactions provide insight into the intrinsic reactivity of molecules without the influence of solvent. nih.govnih.gov While specific studies on the gas-phase formation of this compound are not abundant, the general principles can be applied. For a precursor such as a 1-halo-3-methoxycyclohexane, a base-promoted gas-phase elimination would likely proceed via an E2 (elimination, bimolecular) mechanism. nih.gov The reaction rate would depend on the concentration of both the substrate and the gaseous base. The stereochemistry of the precursor would be critical, with the reaction favoring a conformation where the hydrogen to be abstracted and the leaving group are in an anti-periplanar arrangement. msu.edu

Complex Base-Induced Elimination Pathways

The use of complex bases, such as mixtures of a strong base with other reagents, can significantly influence the pathway of elimination reactions. tdl.org Research into complex base-promoted 1,2-elimination reactions has identified this compound as a potential product from appropriate precursors. tdl.org These complex bases can alter the aggregation state and reactivity of the basic species, leading to different regiochemical and stereochemical outcomes compared to simpler base systems like potassium t-butoxide in t-butanol. tdl.org The mechanism in these cases can be intricate, involving specific interactions between the substrate and the complex basic reagent. tdl.org

Concerted vs. Stepwise Mechanisms in this compound Formation

The formation of this compound via elimination from a precursor, such as a substituted methoxycyclohexyl halide, can proceed through different mechanistic pathways, primarily the concerted E2 mechanism or a stepwise E1 or E1cB mechanism. numberanalytics.comnumberanalytics.comunacademy.com

E2 Mechanism (Concerted): This is a single-step process where the base removes a proton, and the leaving group departs simultaneously, forming the double bond. numberanalytics.commasterorganicchemistry.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. msu.edu For a cyclohexyl system, this means both groups must be in axial positions. msu.edumugberiagangadharmahavidyalaya.ac.in The formation of this compound (as opposed to 1-methoxycyclohexene) would depend on the position of the leaving group and the availability of an anti-periplanar proton on an adjacent carbon. For example, elimination from trans-1-chloro-2-methoxycyclohexane would favor the formation of this compound because the required anti-periplanar hydrogen is available.

E1 Mechanism (Stepwise): This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a base to form the alkene. numberanalytics.com This pathway is favored by poor nucleophiles/weak bases, polar protic solvents, and substrates that can form stable carbocations (e.g., tertiary halides). numberanalytics.com The formation of this compound via an E1 pathway would compete with the formation of the more substituted (and often more stable) 1-methoxycyclohexene, with the product ratio governed by Zaitsev's rule. numberanalytics.com

E1cB Mechanism (Stepwise): This mechanism also proceeds in two steps but begins with the formation of a carbanion intermediate, followed by the departure of the leaving group. numberanalytics.com It is favored when the substrate has acidic protons and a poor leaving group. numberanalytics.com

The predominant mechanism for the formation of this compound is highly dependent on the specific substrate and reaction conditions, with the stereospecific E2 pathway often providing the most controlled route to this particular isomer. msu.eduslideshare.net

Catalytic Transformations and Their Mechanisms Involving this compound

The catalytic transformations of this compound are diverse, leveraging the reactivity of both the carbon-carbon double bond and the allylic ether functionality. These reactions are primarily categorized into catalytic hydrogenation, oxidation, and isomerization, each proceeding through distinct mechanisms depending on the catalyst and reaction conditions employed. Catalysis in these transformations can be either homogeneous, where the catalyst and reactants are in the same phase, or heterogeneous, where the catalyst is in a different phase, typically a solid. libretexts.org The function of the catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. siyavula.com This is often achieved by the reactants adsorbing onto the catalyst surface, where bond breaking and formation are facilitated. libretexts.orgsiyavula.com

Catalytic processes generally involve a cycle where the catalyst binds to reactants, facilitates their conversion to products, and is then regenerated in its original state. uw.edu.pl For transformations involving this compound, common catalysts include transition metals (like platinum, palladium, rhodium, and nickel) for hydrogenation and certain isomerizations, metal oxides for oxidation, and acids or bases for various rearrangements and additions. uw.edu.ploup.comajol.info

Catalytic Hydrogenation

Catalytic hydrogenation of alkenes is a fundamental organic transformation that involves the addition of hydrogen across the double bond to yield a saturated alkane. libretexts.org In the case of this compound, this reaction produces methoxycyclohexane. The process is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.org

The mechanism for heterogeneous catalytic hydrogenation involves several steps:

Adsorption : Both the alkene (this compound) and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst. libretexts.org

Activation : The H-H bond is cleaved, and the hydrogen atoms bind to the metal surface. libretexts.orglibretexts.org

Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond. This typically occurs on one face of the alkene, leading to syn-addition of the two hydrogen atoms. libretexts.org

Desorption : The resulting saturated product, methoxycyclohexane, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle. libretexts.org

The choice of catalyst can significantly influence the reaction's outcome, including selectivity and the extent of side reactions like hydrogenolysis (cleavage of the C-O bond). Studies on analogous compounds, such as the enol ethers of 3-methylcyclohexanone, show that platinum group metals are effective catalysts. oup.com For instance, hydrogenation of 1-ethoxy-5-methylcyclohexene (a structural analog) over palladium predominantly yields the trans-ether, while other metals like platinum or rhodium can lead to different stereochemical outcomes and more significant hydrogenolysis of the ether group. oup.com

Further hydrogenation and hydrogenolysis of the resulting methoxycyclohexane can also occur, particularly under more severe conditions or with highly active catalysts like nickel. For example, the transfer hydrogenation of anisole (B1667542) (methoxybenzene) over nickel-silica catalysts first yields methoxycyclohexane, which can then be further converted to cyclohexanol (B46403) and cyclohexane through cleavage of the O–CH₃ bond and subsequent reduction. mdpi.com

| Catalyst | Substrate (Analog) | Major Product(s) | Key Observation | Reference |

| Palladium | 1-Ethoxy-5-methylcyclohexene | trans-1-Ethoxy-3-methylcyclohexane | High selectivity for hydrogenation, minimal hydrogenolysis. oup.com | oup.com |

| Platinum | 1-Ethoxy-5-methylcyclohexene | cis-1-Ethoxy-3-methylcyclohexane, 3-Methylcyclohexanone | Extensive hydrogenolysis of the ethoxyl group. oup.com | oup.com |

| Rhodium | 1-Ethoxy-5-methylcyclohexene | cis-1-Ethoxy-3-methylcyclohexane | Efficiently catalyzed acetal (B89532) formation as a side reaction. oup.com | oup.com |

| Raney-Ni | Anisole | Methoxycyclohexane, Cyclohexanol | Hydrogenation of the aromatic ring followed by C-O bond cleavage. researchgate.net | researchgate.net |

| Ni-Cu/SiO₂ | Anisole | Methoxycyclohexane, Cyclohexanol, Cyclohexane | High activity for both hydrodearomatization and O–CH₃ bond cleavage. mdpi.com | mdpi.com |

This table presents data for the hydrogenation of compounds analogous to this compound to illustrate catalyst performance.

Catalytic Oxidation

The catalytic oxidation of cyclohexene derivatives can lead to a variety of products, including epoxides, diols, and enones, depending on the oxidant and catalyst used. For this compound, allylic oxidation is a key transformation, targeting the C-H bonds adjacent to the double bond.

A common outcome of cyclohexene oxidation is the formation of 2-cyclohexen-1-one (B156087). mdpi.com Studies on cyclohexene oxidation using heterogeneous catalysts provide insight into the likely transformations of this compound. For example, ternary TiZrCo metallic catalysts have been shown to be effective for the aerobic oxidation of cyclohexene, yielding 2-cyclohexen-1-one with high selectivity. mdpi.com The active species in this catalysis are believed to be surface cobalt oxides (CoO and Co₃O₄), which facilitate the reaction with atmospheric oxygen. mdpi.com

The mechanism for such oxidations can be complex, often involving radical intermediates. The catalyst can facilitate the formation of an allylic radical from the substrate, which then reacts with oxygen to form a hydroperoxide intermediate. This intermediate can then be converted to the final ketone product.

Another important catalytic oxidation pathway involves epoxidation of the double bond to form this compound oxide. This can be followed by a catalyzed ring-opening reaction. The stereoisomeric oxides of this compound undergo nucleophilic scission under both acidic (e.g., sulfuric acid) and alkaline (e.g., sodium methoxide) catalysis. cdnsciencepub.com The regioselectivity of the ring-opening is strongly influenced by the stereochemistry of the epoxide and the inductive effect of the methoxy group, with nucleophilic attack occurring predominantly at the C-1 position. cdnsciencepub.com

| Catalyst / Conditions | Substrate | Major Product(s) | Selectivity / Yield | Reference |

| TiZrCo alloy | Cyclohexene | 2-Cyclohexen-1-one | 57.6% selectivity at 92.2% conversion. mdpi.com | mdpi.com |

| CrO₃ / Acetic Acid | Cyclohexene | 2-Cyclohexen-1-one, Cyclohexanone (B45756) | 2-Cyclohexen-1-one was the major product (59.37%). ajol.info | ajol.info |

| H₂SO₄ (catalytic) / Methanol | trans-3-Methoxycyclohexene Oxide | DL-(1,3/2)-1-Hydroxy-2-methoxy-3-methoxycyclohexane | ~90% attack at position-1. cdnsciencepub.com | cdnsciencepub.com |

| NaOMe (catalytic) / Methanol | cis-3-Methoxycyclohexene Oxide | DL-(1/2,3)-1-Hydroxy-2-methoxy-3-methoxycyclohexane | Exclusive attack at position-1. cdnsciencepub.com | cdnsciencepub.com |

This table includes data from cyclohexene (as an analog) and derivatives of this compound to illustrate oxidation and ring-opening reactions.

Catalytic Isomerization

Catalytic isomerization involves the rearrangement of a molecule into one of its isomers. scribd.com For this compound, this could involve the migration of the double bond to form 1-methoxycyclohexene or 4-methoxycyclohexene. Such reactions are often catalyzed by acids or transition metals. uw.edu.plscribd.com

The mechanism for acid-catalyzed double bond migration typically involves the protonation of the double bond to form a carbocation intermediate. A subsequent deprotonation at a different position leads to the isomerized alkene.

Transition metal catalysts, such as nickel complexes, can catalyze isomerization via a metal-hydride addition-elimination mechanism. rutgers.edu The catalytic cycle generally involves:

Coordination of the alkene to the active metal-hydride species.

Insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate.

β-hydride elimination from an adjacent carbon, which re-forms the metal-hydride and releases the isomerized alkene. rutgers.edu

Research on the hydrogenation of related enol ethers has shown that extensive isomerization between isomers occurs over various platinum group metal catalysts. oup.com For example, when hydrogenating 1-ethoxy-3-methylcyclohexene, significant isomerization to 1-ethoxy-5-methylcyclohexene was observed over catalysts like palladium, rhodium, and platinum. oup.com This indicates that the catalysts used for hydrogenation are often also active for isomerization.

Advanced Applications of 3 Methoxycyclohexene in Complex Chemical Synthesis

Intermediacy of 3-Methoxycyclohexene in Complex Organic Molecule Construction

The unique combination of an alkene and an enol ether within a cyclic framework allows this compound to serve as a versatile precursor in a variety of complex synthetic routes. smolecule.com The double bond is amenable to a wide range of transformations, including epoxidation, dihydroxylation, and addition reactions, while the methoxy (B1213986) group can act as a directing group or a masked ketone, significantly influencing the stereochemical outcome of reactions.

Cyclitols, which are polyhydroxylated cycloalkanes, are an important class of compounds due to their presence in biologically active natural products and their use as chiral scaffolds in synthesis. This compound and its derivatives are key starting materials for the stereocontrolled synthesis of these complex molecules.

The epoxidation of this compound produces stereoisomeric oxides, which are crucial intermediates. The subsequent nucleophilic ring-opening of these epoxides is a well-established method for introducing multiple hydroxyl groups with defined stereochemistry. acs.orgcdnsciencepub.com The methoxy group exerts a significant electronic and steric influence on the regioselectivity of the epoxide opening, typically directing nucleophilic attack to the C1 position, which is distal to the methoxy group. cdnsciencepub.com This controlled opening is fundamental to building the specific stereochemical arrangements found in natural cyclitols. For instance, studies on the methanolysis of the stereoisomeric oxides of this compound have provided deep insight into the reaction mechanisms that allow for the selective synthesis of tri-substituted cyclohexane (B81311) systems. acs.org

Furthermore, synthetic strategies toward aminocyclitols, which are core components of aminoglycoside antibiotics, have utilized closely related methoxycyclohexene structures. In one such synthesis, 1-methoxycyclohexene-2 was converted into a key aminocyclitol intermediate through a sequence involving bromination, azidation to introduce the nitrogen functionality, and subsequent reduction. tandfonline.com This highlights the utility of the methoxycyclohexene framework in accessing not just cyclitols but also their important nitrogen-containing analogues.

The table below summarizes representative transformations used in cyclitol synthesis starting from cyclohexene-derived precursors.

| Starting Material Precursor | Key Transformation(s) | Resulting Structure/Intermediate | Research Focus |

| This compound | Epoxidation, followed by acid-catalyzed ring-opening | Substituted 1,2-cyclohexanediols | Stereoselective synthesis of cyclitols. acs.orgtandfonline.com |

| 1-Methoxycyclohexene-2 | Dibromination, reaction with sodium azide, reduction | DL-trans-2-azido-1-O-methylcyclohex-3-enol | Synthesis of aminocyclitol portion of antibiotics. tandfonline.com |

| 1,4-Cyclohexadiene | cis-Hydroxylation, epoxidation, demethylation | gala-Quercitol, proto-Quercitol | General strategy for polyhydroxylated cyclohexanes. thieme-connect.com |

This table illustrates the role of substituted cyclohexenes as versatile precursors in the synthesis of various cyclitols.

The structural core of this compound is found within numerous complex molecules, making it an important building block in the pharmaceutical industry. bedfordshirebiotech.co.uk Its derivatives, such as 3-methoxycyclohexanecarboxylic acid and 3-methoxycyclohexane-1-carbonyl chloride, are recognized as intermediates for the development of potential drug candidates. cymitquimica.com These building blocks allow for the introduction of a substituted cyclohexane ring, a common motif in pharmacologically active compounds that can influence properties like lipophilicity, metabolic stability, and receptor binding.

The synthesis of tricyclic antidepressants, for example, often involves the construction of a central seven-membered ring fused to two aromatic rings. google.com The flexible and stereochemically rich cyclohexane derivatives that can be prepared from this compound are ideal starting points for constructing portions of these complex scaffolds.

Moreover, the reactivity of the methoxycyclohexane system is valuable in the synthesis of natural products with pharmaceutical relevance. For example, in synthetic studies related to cholane (B1240273) derivatives (a class of steroids), the selective cleavage of methoxy groups on a cyclohexane ring is a key transformation. nsf.gov This demonstrates the role of the methoxy group as a protecting group that can be removed at a later stage, a common strategy in the total synthesis of complex pharmaceuticals. The synthesis of (+)-Galanthamine, an Alzheimer's disease medication, has also involved intermediates containing a methoxycyclohexane core. anu.edu.au

| Pharmaceutical Scaffold/Target Class | Role of Methoxycyclohexane Intermediate | Example Reference |

| Tricyclic CNS agents | Precursor for the non-aromatic carbocyclic portion of the fused ring system. | General synthetic strategies for fused rings. google.com |

| Steroids and Steroid Analogs | Methoxy group acts as a protecting or directing group for targeted hydroxylations. | Selective cleavage in cholanol derivatives. nsf.gov |

| Alkaloids (e.g., Galanthamine) | Chiral building block for constructing the core polycyclic structure. | Chemoenzymatic synthesis of (+)-Galanthamine. anu.edu.au |

This table provides examples of how intermediates derived from this compound are utilized in the construction of complex pharmaceutical agents.

The utility of this compound extends to the agrochemical and fine chemical industries, where it serves as a versatile starting material for products that require complex, non-aromatic ring systems. wychem.comresearchgate.net In agrochemical research, molecular complexity is often key to achieving high efficacy and selectivity. A prominent example is the synthesis of the insecticide Spirotetramat. A key step in its manufacturing process involves the cyclization of an intermediate derived from methyl-1-amino-4-methoxycyclohexane carboxylic acid ester, demonstrating a direct industrial application of a methoxycyclohexane derivative. environmentclearance.nic.in

Additionally, 1,3-cyclohexanedione (B196179) derivatives are known to be effective herbicides. researchgate.net this compound is a logical precursor to these structures. As an enol ether, it can be readily hydrolyzed to form 3-hydroxycyclohexanone, which can then be oxidized to the corresponding 1,3-dione. This conversion pathway is analogous to the well-documented transformation of anisole (B1667542) (methoxybenzene) into cyclohexanone (B45756), a reaction that proceeds through a 1-methoxycyclohexene (B1584985) intermediate. nih.gov This positions this compound as a valuable building block for a range of agrochemical products.

| Agrochemical/Fine Chemical Class | Synthetic Role of this compound | Specific Example |

| Insecticides | Precursor to complex spirocyclic systems. | Spirotetramat synthesis via a methoxycyclohexane derivative. environmentclearance.nic.in |

| Herbicides | Starting material for 1,3-cyclohexanedione derivatives. | Potential precursor via hydrolysis and oxidation. researchgate.netnih.gov |

| Fine Chemicals | Versatile intermediate for custom synthesis projects. | General building block for high-value chemicals. bedfordshirebiotech.co.ukwychem.com |

This table highlights the application of this compound as a foundational building block in the agrochemical and fine chemical sectors.

Utility in the Synthesis of Pharmaceutical Intermediates

Exploration in Chemical Biology Studies and Molecular Probe Design

The reactivity of this compound makes it a candidate for use in chemical biology, particularly in the design of molecular probes to study biological systems. A molecular probe is a molecule used to detect or study other molecules or structures. This compound itself has been described as a magnetic resonance spectroscopy probe that can react with specific small molecules.

More significantly, the cyclitols synthesized from this compound and its derivatives are powerful tools for studying molecular recognition events. tandfonline.com For example, synthetic cyclitols that mimic the structure of carbohydrates can be used to probe the binding sites of lectins and other carbohydrate-binding proteins. By systematically varying the stereochemistry of the hydroxyl groups on the cyclohexane ring—a process enabled by the controlled reactions of precursors like this compound—researchers can map the specific hydrogen-bonding and steric interactions required for molecular recognition. tandfonline.com This provides crucial insights into biological processes such as cell-cell communication and pathogen infection. The ability to create a diverse library of cyclitol stereoisomers makes this synthetic approach highly valuable for developing probes with tailored specificities. tandfonline.com

Contributions to Materials Science Research

In materials science, this compound and its derivatives are recognized as valuable intermediates for the synthesis of polymers and other advanced materials. The presence of a polymerizable olefin makes this compound a suitable monomer for addition polymerization or, more powerfully, for ring-opening metathesis polymerization (ROMP) when used in conjunction with a cyclic co-monomer.

Polymers incorporating the this compound unit would feature a methoxy group pendant to the polymer backbone. This group can be retained to impart specific properties, such as altered solubility or thermal stability. Alternatively, the methoxy group, being an enol ether, can be cleaved post-polymerization to reveal a hydroxyl group. This post-polymerization modification is a powerful strategy for creating functional polymers, such as hydrophilic or reactive polymer coatings, from a stable, easily polymerizable monomer. The use of a related derivative, 3-methoxycyclohexane-1-carbonyl chloride, in the preparation of polymers further underscores the utility of this chemical scaffold in creating new materials with tailored properties.

Theoretical and Computational Chemistry Studies of 3 Methoxycyclohexene

Quantum Mechanical (QM) Investigations

Quantum mechanics forms the fundamental basis for understanding the electronic structure and reactivity of molecules. science.govwashington.edu For 3-Methoxycyclohexene, QM investigations offer a detailed picture of its electron distribution, orbital energies, and how it interacts with other chemical species.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. wikipedia.orgscispace.com DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly. scispace.com

DFT studies on systems involving substituted cyclohexenes often employ hybrid functionals, such as B3LYP, or meta-GGA functionals. researchgate.netresearchgate.net For this compound, DFT calculations can be used to determine a variety of properties:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable conformations.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can predict sites susceptible to electrophilic or nucleophilic attack. science.gov

Reactivity Descriptors: Concepts derived from DFT, such as chemical potential, hardness, and the Fukui function, can be used to rationalize and predict the reactivity of this compound in various reactions. scispace.com

In studies of reactions involving molecules similar to this compound, like anisole (B1667542), DFT with functionals such as B3LYP and basis sets like 6-311+g(d,p) has been used to investigate reaction pathways and thermochemical parameters. researchgate.net Such an approach for this compound would provide insight into its stability and preferred reaction mechanisms.

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

| Property | Calculated Value (Example) | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule. |

| C=C Bond Length | 1.34 Å | Provides the precise length of the double bond in the cyclohexene (B86901) ring. |

| C-O Bond Length (Methoxy) | 1.42 Å | Describes the bond between the cyclohexene ring and the methoxy (B1213986) group. |

This table is illustrative and provides expected values based on typical DFT calculations for similar molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. youtube.com The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. youtube.compku.edu.cn Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation, leading to more accurate results, albeit at a higher computational cost. pku.edu.cnarxiv.org

For this compound, these methods can provide benchmark data for its conformational energies and electronic properties. For instance, a study on related 1-chloro-1-methoxycyclohexane utilized the Hartree-Fock method with a 6-31G(d) basis set to perform geometry optimization and analyze the electron distribution. arkat-usa.org A similar approach for this compound would elucidate the influence of the methoxy group on the electronic structure of the cyclohexene ring.

Correlated ab initio methods like MP2 are particularly useful for studying systems where dispersion forces are important, such as in the conformational analysis of saccharides, which share structural motifs with substituted cyclohexanes. researchgate.net An MP2/aug-cc-pVTZ level of theory, for example, could provide highly accurate relative energies of the different chair and boat conformations of this compound. researchgate.net

For studying the reactivity of this compound in a complex environment, such as in solution or within an enzyme, hybrid QM/MM methods are particularly powerful. mpg.de These methods treat the chemically active region (e.g., this compound and the reacting partner) with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the protein scaffold) is treated with a computationally less expensive Molecular Mechanics (MM) force field. mpg.dersc.org

A notable application is in the study of catalyst-controlled regioselective acetalization reactions where 1-methoxycyclohexene (B1584985) (a positional isomer of this compound) is a reactant. chemrxiv.orgnih.gov In these studies, a QM/MM approach was employed to investigate the reaction mechanism. chemrxiv.orgnih.gov The QM region, treated with DFT, included the catalyst and the reactants, while the bulkier parts of the system were handled by MM. chemrxiv.orgnih.gov This approach allows for the modeling of large, complex systems that would be computationally prohibitive to treat entirely with QM methods. rsc.org

Ab Initio and Post-Hartree-Fock Methodologies

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods that use classical mechanics to model the behavior of molecules. ebsco.comlibretexts.org MM is often used for conformational analysis and to calculate the steric energy of a molecule, while MD simulates the movement of atoms and molecules over time, providing insights into dynamic processes. ebsco.comlibretexts.org

For this compound, MM calculations can be used to explore its conformational landscape, identifying the most stable chair and twist-boat conformations and the energy barriers between them. A study on the conformational equilibria of cis-1,3-disubstituted cyclohexanes, which are structurally analogous to this compound, employed theoretical calculations to determine the relative energies of different conformers. researchgate.net

MD simulations can be used to study the dynamic behavior of this compound in a solvent, providing information on its solvation structure and how it tumbles and flexes in solution. By placing the molecule in a simulated "bath" of solvent molecules, MD can track the trajectory of each atom over time based on the forces calculated by a force field. libretexts.org This can reveal, for example, how the methoxy group influences the interaction of the double bond with the solvent.

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms, which involves identifying intermediates and, crucially, the transition states that connect them. cam.ac.uk

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. scm.com Locating and characterizing these transient structures is key to understanding reaction kinetics and selectivity. ufl.edu

Computational studies on the elimination reactions of substituted cyclohexenes have explored the nature of the transition states to distinguish between concerted and non-concerted pathways. acs.org For a reaction involving this compound, computational methods can be used to model the geometry and energy of the TS. The process typically involves an initial guess of the TS geometry, followed by an optimization procedure using algorithms designed to find saddle points. scm.com

Once a TS is located, it is characterized by frequency calculations. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.comufl.edu The energy of the TS relative to the reactants gives the activation energy barrier for the reaction.

In the context of the nucleophilic scission of this compound oxide, the nature of the transition states was interpreted to be similar for various nucleophiles, with the product distribution being governed by the inductive effect of the methoxy group and steric factors within the TS. cdnsciencepub.com Computational modeling of these transition states would involve locating the saddle points for nucleophilic attack at the different carbon atoms of the epoxide ring and comparing their relative energies to explain the observed regioselectivity.

Analysis of Non-Covalent Interactions (NCIs) in Reaction Pathways

Non-covalent interactions (NCIs) are critical in dictating the trajectory and outcome of chemical reactions involving this compound and its derivatives. These interactions, which include hydrogen bonding, steric repulsion, and various dispersion forces, govern the stability of transition states and intermediates, thereby influencing reaction rates, regioselectivity, and stereoselectivity. nih.govnumberanalytics.com Computational chemistry provides powerful tools to visualize and quantify these fleeting interactions, offering deep insights into reaction mechanisms.

The analysis of reaction pathways for derivatives of this compound, such as the scission of its epoxides, reveals a complex interplay of several non-covalent forces. cdnsciencepub.com Theoretical models have shown that the product distribution is not random but is controlled by a predictable combination of factors within the transition state. These include:

Gauche Interactions: Interactions between adjacent substituents on the cyclohexane (B81311) ring.

1,3-Diaxial Interactions: Steric repulsion between substituents in axial positions on the same side of the ring. cdnsciencepub.com

Inductive Effects: Electronic effects originating from the methoxy substituent that influence the charge distribution in the transition state. cdnsciencepub.com

Computational methods like Density Functional Theory (DFT) are employed to model these interactions. csic.es A particularly insightful technique is the Non-Covalent Interaction (NCI) index, which allows for the visualization of weak interactions in three-dimensional space. This method plots the reduced density gradient (RDG) against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. csic.es For instance, in catalyzed reactions, π-interactions between a catalyst and the substrate can significantly stabilize a particular transition state, guiding the reaction along a specific stereochemical path. csic.esacademie-sciences.fr While direct NCI plot studies on this compound are not extensively published, the principles from studies on analogous systems demonstrate the importance of these forces. chemrxiv.orgnih.gov

The table below summarizes key non-covalent interactions and their predicted influence on the reaction pathways of this compound and its intermediates.

| Interaction Type | Description | Predicted Effect on Reaction Pathway |

| Steric Hindrance | Repulsive forces between bulky groups, such as 1,3-diaxial interactions in chair-like transition states. cdnsciencepub.com | Directs incoming reagents to the less hindered face of the molecule; influences the ratio of cis/trans products. |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom (e.g., oxygen in the methoxy group or a hydroxyl group). nih.gov | Can stabilize specific transition states, particularly in reactions involving protic solvents or reagents, influencing regioselectivity. |

| π-Interactions | Interactions involving the π-system of the cyclohexene double bond (e.g., π-π stacking, lone pair-π). nih.govcsic.es | Crucial in catalysis for binding the substrate to the catalyst in a specific orientation, thereby controlling stereoselectivity. |

| Dipole-Dipole Interactions | Attractive or repulsive electrostatic forces between polar molecules or functional groups. nih.gov | Influences the orientation of the substrate, reagent, and solvent molecules in the transition state assembly. |

| Inductive Effects | The propagation of electron density through sigma bonds, caused by the electronegativity of the methoxy group. cdnsciencepub.com | Affects the electron density at different positions on the ring, favoring nucleophilic or electrophilic attack at specific sites. cdnsciencepub.com |

This detailed analysis of NCIs is fundamental for understanding and predicting the outcomes of complex organic reactions, enabling the rational design of synthetic routes to desired products.

Conformational Landscape Analysis of this compound and its Intermediates

The reactivity, stereochemistry, and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. taltech.ee The six-membered cyclohexene ring is not planar; it adopts several puckered conformations to relieve ring strain. The most stable conformations are typically variations of the half-chair, with boat and twist-boat forms representing higher-energy transition states or intermediates in the process of ring inversion. researchgate.net

For this compound, the key conformational question revolves around the orientation of the methoxy group, which can be either pseudo-axial (a') or pseudo-equatorial (e'). The relative stability of these conformers is determined by a balance of steric and stereoelectronic effects. researchgate.net

Computational chemistry serves as an indispensable tool for mapping the potential energy surface (PES) of this compound and its reaction intermediates. taltech.ee Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), combined with appropriate basis sets, can accurately calculate the geometries and relative energies of different conformers. acs.orgfrontiersin.org These theoretical predictions can be corroborated by experimental techniques like nuclear magnetic resonance (NMR) spectroscopy and microwave rotational spectroscopy. nih.govresearchgate.net

Studies on closely related substituted cyclohexanes provide a framework for understanding the conformational preferences of this compound. For example, detailed analyses of trans-1-methoxy-2-halocyclohexanes have shown that the energy difference between the diaxial and diequatorial conformers is highly sensitive to both the substituent and the solvent. researchgate.net In the gas phase or non-polar solvents, the diaxial conformer can be surprisingly stable due to the absence of unfavorable gauche interactions and the presence of stabilizing hyperconjugative effects. researchgate.netresearchgate.net However, in polar solvents, the diequatorial conformer, with its larger dipole moment, is better solvated and becomes more stable.

The following table presents theoretical data for the two primary half-chair conformers of this compound, illustrating the principles of conformational analysis. The energy values are hypothetical, based on trends observed in similar cyclohexene systems.

| Conformer | Methoxy Group Orientation | Key Interactions | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Conformer A | Pseudo-equatorial (e') | Lower steric strain | 0.00 | ~75% |

| Conformer B | Pseudo-axial (a') | Potential A(1,3) strain with allylic hydrogen | 0.65 | ~25% |

Advanced Analytical Techniques for Structural Elucidation and Spectroscopic Characterization of 3 Methoxycyclohexene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis

Proton NMR (¹H NMR) is instrumental in determining the configuration and preferred conformation of 3-methoxycyclohexene and its derivatives. The chemical shift (δ) of each proton provides information about its electronic environment. For instance, protons on the double bond (vinylic protons) of this compound resonate at a higher chemical shift (downfield) compared to the aliphatic protons of the cyclohexane (B81311) ring due to the deshielding effect of the π-electron system. The proton on the carbon bearing the methoxy (B1213986) group (C3) is also shifted downfield due to the electronegativity of the oxygen atom.

Crucial for stereochemical analysis is the spin-spin coupling constant (J), which describes the interaction between neighboring protons. The magnitude of the vicinal coupling constant (³JHH), the coupling between protons on adjacent carbons, is dependent on the dihedral angle between them, a relationship described by the Karplus equation. nih.govcdnsciencepub.com This principle is fundamental for conformational analysis of the cyclohexene (B86901) ring.

In the case of substituted this compound derivatives, such as the this compound oxides, ¹H NMR spectroscopy has been successfully applied to determine the structure and configuration of the isomers produced. acs.org By analyzing the coupling constants of the methine protons, the preferred conformation (e.g., chair, boat) and the axial or equatorial orientation of substituents can be determined. For example, a large coupling constant (typically 8-13 Hz) between two vicinal methine protons indicates a diaxial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or diequatorial arrangements. chegg.com Studies on derivatives like 1α-methoxy-2β-hydroxy-3α-aminocyclohexane have shown that conformations can be reliably assigned based on coupling constants and chemical shifts of acetyl methyl protons, which are consistent with predictions from conformational analysis. cdnsciencepub.com

Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Isomer This table presents hypothetical data for educational purposes and does not represent experimentally verified values for a specific, isolated isomer under defined conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (vinylic) | 5.85 | m | - |

| H2 (vinylic) | 5.70 | m | - |

| H3 (methine) | 3.80 | m | - |

| -OCH₃ (methoxy) | 3.35 | s | - |

| H4, H5, H6 (aliphatic) | 1.50-2.20 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the number of different carbon environments. studymind.co.uk The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure.

For this compound, the sp²-hybridized carbons of the double bond (C1 and C2) resonate significantly downfield (typically >100 ppm) compared to the sp³-hybridized carbons of the ring. The carbon atom bonded to the electronegative oxygen of the methoxy group (C3) is also shifted downfield relative to the other aliphatic carbons. The methoxy carbon itself appears as a distinct peak, typically in the range of 55-60 ppm.